molecular formula C15H17NO2S B2709241 N-benzyl-2,5-dimethylbenzene-1-sulfonamide CAS No. 257953-11-0

N-benzyl-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2709241
CAS No.: 257953-11-0
M. Wt: 275.37
InChI Key: ROTVDXOAOJVPLI-UHFFFAOYSA-N
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Description

Contextualizing N-benzyl-2,5-dimethylbenzene-1-sulfonamide within the Landscape of Sulfonamide Chemistry

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone of medicinal chemistry and organic synthesis. wikipedia.org Sulfonamides are typically crystalline solids, a property that has historically been utilized for the derivatization and identification of amines. wikipedia.org The synthesis of sulfonamides is commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgchemeurope.com

This compound belongs to the N-substituted class of sulfonamides. The presence of the benzyl (B1604629) group and the dimethylated benzene (B151609) ring introduces specific steric and electronic properties that can influence its reactivity and biological interactions. The general structure of sulfonamides allows for extensive modification of the R groups, leading to a vast library of compounds with a wide array of applications. nih.govwikipedia.org

Overview of Established and Emerging Research Trajectories for N-benzyl Sulfonamides in Chemical Biology and Medicinal Chemistry

N-benzyl sulfonamides, as a class, have been the subject of significant research in the fields of chemical biology and medicinal chemistry. Their structural motif is found in various compounds with demonstrated biological activity.

Established Research Areas:

Antimicrobial Agents: The sulfonamide group is famously associated with the first generation of antibacterial drugs. wikipedia.org While the development of resistance has limited their use, research into novel sulfonamide structures continues.

Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes. For instance, certain N-benzyl sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme involved in numerous physiological processes. nih.gov Another related compound, N-benzyl-p-toluenesulfonamide, has been identified as an inhibitor of skeletal muscle myosin II ATPase activity.

Emerging Research Trajectories:

Anticancer Agents: Recent studies have focused on the potential of N-benzyl sulfonamides as anticancer agents. Research has shown that certain heteroaromatic N-benzyl sulfonamides exhibit cytotoxicity against various cancer cell lines. nih.gov Specifically, derivatives based on an indole (B1671886) scaffold have shown promise, with some compounds displaying higher potency than existing anticancer agents like Indisulam. nih.govnih.gov The mechanism of action for some of these compounds is being explored, with possibilities including the inhibition of protein-protein interactions crucial for cancer cell survival. nih.gov

Metabolic Inhibitors: A newer area of investigation involves the role of N-benzyl sulfonamides as metabolic inhibitors, particularly targeting ATP production in cancer cells. nih.gov This approach offers a potential avenue for developing selective anticancer therapies.

Potassium Channel Modulators: N-benzyl-N-arylsulfonamide derivatives have been shown to specifically bind to and inhibit the Kv1.3 potassium channel, which is implicated in autoimmune diseases. google.com This highlights the potential for this class of compounds in developing treatments for conditions mediated by abnormal T-cell activation. google.com

The diverse biological activities of N-benzyl sulfonamides underscore their importance as privileged scaffolds in drug discovery.

Rationale for Comprehensive Academic Investigation of this compound as a Research Chemical and Chemical Scaffold

The specific substitution pattern of this compound—a benzyl group on the nitrogen and two methyl groups on the benzene ring—provides a unique chemical entity that warrants further investigation.

As a Research Chemical:

Structure-Activity Relationship (SAR) Studies: Investigating the biological activity of this specific compound and comparing it to other N-benzyl sulfonamides can provide valuable insights into the structure-activity relationships of this class. The position and nature of the substituents on the aromatic rings are known to significantly influence biological activity.

Probing Biological Pathways: Due to the known activities of related compounds, this compound could serve as a chemical probe to investigate biological pathways, such as those involving the enzymes and ion channels mentioned previously.

As a Chemical Scaffold:

Library Synthesis: The core structure of this compound can be used as a starting point for the synthesis of a library of related compounds. By systematically modifying the benzyl and dimethylphenyl moieties, researchers can explore a wider chemical space and potentially identify compounds with enhanced potency or selectivity for specific biological targets.

Development of Novel Therapeutics: Given the promising anticancer and immunomodulatory activities of other N-benzyl sulfonamides, this particular scaffold holds potential for the development of new therapeutic agents. nih.govnih.govgoogle.com The specific dimethyl substitution pattern may confer unique properties, such as altered solubility, metabolic stability, or target-binding affinity.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties and reactivity based on the well-established chemistry of sulfonamides and related N-benzyl derivatives.

Synthesis: The synthesis of this compound would typically involve the reaction of 2,5-dimethylbenzene-1-sulfonyl chloride with benzylamine (B48309). wikipedia.orgchemeurope.com This is a standard method for forming the sulfonamide bond.

Physicochemical Properties (Predicted):

The following table outlines the predicted physicochemical properties of this compound. These are estimations based on the general characteristics of similar aromatic sulfonamides.

PropertyPredicted Value
Molecular FormulaC₁₅H₁₇NO₂S
Molecular Weight275.37 g/mol
AppearanceLikely a crystalline solid
SolubilityExpected to have low solubility in water and good solubility in organic solvents.
Melting PointExpected to be a solid with a defined melting point, characteristic of crystalline sulfonamides.

Spectroscopic Data (Anticipated):

Analysis of this compound would likely yield the following characteristic spectroscopic features:

Spectroscopic TechniqueAnticipated Features
¹H NMRSignals corresponding to the aromatic protons of the benzyl and dimethylphenyl rings, a singlet for the benzylic CH₂ group, and two singlets for the two methyl groups.
¹³C NMRResonances for the aromatic carbons, the benzylic carbon, and the methyl carbons.
IR SpectroscopyCharacteristic absorption bands for the S=O stretching of the sulfonyl group and the N-H stretching (if present as a secondary amine before benzylation).
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-8-9-13(2)15(10-12)19(17,18)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTVDXOAOJVPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 2,5 Dimethylbenzene 1 Sulfonamide and Its Analogues

Conventional Synthetic Routes to N-benzyl-2,5-dimethylbenzene-1-sulfonamide

The traditional synthesis of this compound and related compounds typically follows one of two primary pathways: the formation of the sulfur-nitrogen bond via sulfonylation of an amine precursor, or the formation of the nitrogen-carbon bond through the N-alkylation of a parent sulfonamide.

Sulfonylation Reactions from Amine Precursors

The most direct and widely utilized method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. thieme-connect.com In the case of this compound, this involves the reaction of 2,5-dimethylbenzene-1-sulfonyl chloride with benzylamine (B48309). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The general procedure involves dissolving benzylamine in a suitable solvent, often in the presence of a base such as triethylamine (B128534) or pyridine. nih.gov The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The 2,5-dimethylbenzene-1-sulfonyl chloride is then added, typically dropwise, to the amine solution. The reaction proceeds to form the stable S-N bond, yielding the desired this compound. thieme-connect.com This method is often high-yielding and is a cornerstone of sulfonamide synthesis. thieme-connect.com A similar, well-documented two-step process involves first treating a sulfonyl chloride with a primary amine to create the sulfonamide, which can then be further modified. nsf.gov

Table 1: Conventional Sulfonylation Reaction

Reactant 1 Reactant 2 Reagents/Conditions Product

N-Alkylation and Benzylation Strategies

An alternative approach to the target molecule begins with the pre-formed 2,5-dimethylbenzene-1-sulfonamide, which is then N-alkylated using a benzylating agent. This route focuses on forming the N-benzyl bond as the key synthetic step.

The benzylation of a sulfonamide can be achieved through nucleophilic substitution, typically using benzyl (B1604629) halides like benzyl bromide. nsf.gov The nitrogen atom of the sulfonamide acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

Research on analogous structures, such as N-benzyl-4-methylbenzenesulfonamides, suggests this reaction likely proceeds via an SN1-like mechanism. nsf.gov The use of benzyl bromide is effective because it can readily form a highly stable benzylic carbocation. This carbocation is then rapidly attacked by the weakly nucleophilic sulfonamide nitrogen. nsf.gov A final proton transfer step yields the N-benzylated sulfonamide product. nsf.gov The reaction is often facilitated by a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

Table 2: N-Benzylation via Nucleophilic Substitution

Reactant 1 Reactant 2 Mechanism Conditions Product

Lewis acids can be employed to catalyze the N-alkylation of sulfonamides, particularly when using less reactive alkylating agents such as benzylic alcohols. ionike.com Various Lewis acids, including FeCl₂, FeCl₃, and Bi(OTf)₃, have been shown to be effective catalysts for this transformation. ionike.com The Lewis acid activates the alcohol by coordinating to the hydroxyl group, facilitating its departure as a water molecule and generating a carbocation intermediate. This "borrowing hydrogen" method allows for the environmentally benign use of alcohols as alkylating agents, with water as the only byproduct. ionike.com

In a related context, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been used to activate less reactive sulfonyl fluorides for reaction with amines, demonstrating their utility in facilitating the formation of the S-N bond under milder conditions. thieme-connect.comnih.gov This principle of Lewis acid catalysis can be applied to activate benzylating agents, enhancing their reactivity towards the sulfonamide nitrogen.

Novel and Green Chemistry Approaches in Sulfonamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing complex molecules. In the field of sulfonamide synthesis, photocatalysis has emerged as a powerful tool.

Photocatalytic Functionalization of Sulfonamides via Sulfonyl Radical Intermediates

A novel, metal-free photocatalytic strategy allows for the late-stage functionalization of sulfonamides by converting them into valuable sulfonyl radical intermediates. acs.orgnih.govresearchgate.net This approach represents a significant departure from traditional ionic pathways, unlocking new reactivity patterns. acs.org

The methodology first involves the conversion of a primary sulfonamide, such as 2,5-dimethylbenzene-1-sulfonamide, into an N-sulfonylimine intermediate by reacting it with an aldehyde. acs.org Under visible light irradiation and in the presence of a photocatalyst, this N-sulfonylimine serves as a precursor to a sulfonyl radical. acs.org Mechanistic studies suggest that an energy-transfer catalysis (EnT) process is operative. nih.govresearchgate.net

These highly reactive sulfonyl radical intermediates can then be harnessed in a variety of transformations. For example, they can be combined with an assortment of alkene fragments to form new carbon-sulfur bonds, leading to the synthesis of complex sulfones. acs.orgresearchgate.net This method is noted for its mild reaction conditions and broad functional group tolerance, making it a valuable tool for modifying complex, pharmaceutically relevant sulfonamides. acs.orgbohrium.com The process can also be adapted to generate sulfinate anions, which are versatile intermediates that can be used in a plethora of subsequent derivatization reactions. acs.orgnih.gov

Table 3: Photocatalytic Approach to Sulfonamide Functionalization

Starting Material Key Intermediate Process Application

Multicomponent Reaction Paradigms for Library Generation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rug.nl This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate diverse libraries of complex molecules from simple precursors. rug.nlrug.nl Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly prominent and have been instrumental in organic, pharmaceutical, and polymer industries for creating peptidomimetics and other scaffolds. rug.nl

The application of MCRs is highly suitable for automated and parallel synthesis, which are key strategies in modern medicinal chemistry for exploring vast chemical spaces. rug.nl While a specific MCR for the direct synthesis of this compound is not detailed, the paradigm is applicable for generating libraries of its analogues. For instance, a hypothetical Ugi-type reaction could involve an amine, an aldehyde, an isocyanide, and a sulfonic acid derivative to explore a range of N-substituted sulfonamides. The versatility of MCRs allows for the systematic variation of each component, leading to the production of a large number of structurally diverse compounds for screening and lead optimization. The development of novel MCRs continues to expand the accessible chemical scaffolds, for example, by using carboxylic acid isosteres like N-hydroxyimides in Ugi reactions to produce α-hydrazino-amides. rug.nl

One-Pot Synthetic Optimizations and Yield Enhancement

For N-benzyl-4-methylbenzenesulfonamides, a close analogue of the target compound, a two-step process can be consolidated into a more efficient one-pot synthesis. nsf.gov This method involves the initial reaction of a sulfonyl chloride with a primary amine, followed by in-situ benzylation of the resulting sulfonamide. nsf.gov The choice of base and solvent system is critical for optimizing yield and reaction time. For example, using potassium carbonate as the base can lead to higher yields, while sodium hydroxide (B78521) may result in shorter reaction times. nsf.gov A shift from carcinogenic solvents like dichloromethane (B109758) to a more environmentally benign single-phase, two-solvent system using an aqueous ionic base and tetrahydrofuran (B95107) (THF) has been shown to drastically increase yields and shorten reaction times. nsf.gov

Table 1: Comparison of Bases in the Benzylation of 4-methylbenzenesulfonamide Analogues nsf.gov
BaseKey Outcome
Potassium Carbonate (K₂CO₃)Highest yielding reactions
Sodium Hydroxide (NaOH)Shortest reaction times

Further strategies include the use of novel catalytic systems in one-pot procedures. A heterogeneous magnetic copper catalyst (MNPs-Benzo[d]imidazol-Cu) has been employed for the synthesis of a wide range of sulfonamides under mild, aqueous conditions. jsynthchem.com This approach is advantageous due to the high purity and yields of the products, simple operation, and the ability to easily separate and reuse the catalyst for multiple cycles. jsynthchem.com Another efficient one-pot methodology for preparing N-alkyl sulfonamides involves the reaction of alcohols with potassium sulfonylamide salts in the presence of N-(p-toluenesulfonyl)imidazole (TsIm) and triethylamine. researchgate.net

Mechanistic Investigations of this compound Synthesis

Exploration of Reaction Pathways and Transition States

Understanding the reaction mechanism is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of N-benzyl sulfonamides, several pathways have been proposed based on experimental evidence.

One proposed mechanism for the benzylation of primary amine-derived sulfonamides is an SN1-like pathway. nsf.gov In this mechanism, a reagent like benzyl bromide generates a highly stable benzylic carbocation. This electrophilic intermediate then readily reacts with the weakly nucleophilic sulfonamide. nsf.gov The final N-benzylated sulfonamide product is formed following a proton transfer step. nsf.gov

Alternatively, pathways involving radical intermediates have been identified, particularly in metal-catalyzed reactions. In a silver-catalyzed sulfonamidation of benzylic C(sp³)—H bonds, a mechanism involving both radicals and carbocations has been proposed. researchgate.net Radical inhibition experiments support the involvement of radical species in the reaction cascade. researchgate.net Similarly, photocatalytic methods for functionalizing sulfonamides proceed via sulfonyl radical intermediates, highlighting the accessibility of radical pathways in sulfonamide chemistry. acs.org

Role of Catalysts and Reaction Conditions in Selectivity and Efficiency

Catalysts and reaction conditions play a pivotal role in determining the efficiency, selectivity, and environmental impact of sulfonamide synthesis.

Catalysts: Copper- and silver-based catalysts have proven effective in synthesizing N-benzyl sulfonamides. A silver-catalyzed oxidative cross-coupling of benzylic C(sp³)—H bonds with sulfonamides provides an atom-economical pathway, using potassium persulfate (K₂S₂O₈) as the oxidant. researchgate.net Copper-based catalysts are often favored due to their low cost, low toxicity, and high efficiency. jsynthchem.com For instance, a magnetically separable heterogeneous copper catalyst has been developed for synthesizing primary sulfonamides, offering the significant advantage of easy recovery and reusability for at least six consecutive cycles. jsynthchem.com

Table 2: Catalytic Systems for N-Benzyl Sulfonamide Synthesis
Catalyst SystemReactantsKey FeaturesReference
AgOTf / LigandBenzyl Substrates + SulfonamidesDirect oxidative C-H functionalization; involves radical/carbocation mechanism. researchgate.net
MNPs-Benzo[d]imidazol-CuAryldiazonium Tetrafluoroborate + DABCO(SO₂)₂ + N-chloroaminesHeterogeneous, magnetically separable, reusable, operates in aqueous conditions. jsynthchem.com

Reaction Conditions: The choice of solvent and base significantly influences reaction outcomes. As mentioned previously, moving to an aqueous base/THF solvent system from dichloromethane improved yields and reaction times for N-benzyl-4-methylbenzenesulfonamide synthesis. nsf.gov In catalyst-free systems, the base's strength and nature are critical; potassium carbonate was found to give the highest yields, while sodium hydroxide provided the shortest reaction times in a specific benzylation reaction. nsf.gov The optimization of reaction conditions also extends to temperature and reactant concentrations. For example, in a copper-MOF catalyzed oxidative amidation, increasing the temperature from 25 °C to 65 °C led to a significant yield enhancement. nih.gov

Advanced Structural Elucidation and Conformational Analysis of N Benzyl 2,5 Dimethylbenzene 1 Sulfonamide

Spectroscopic Characterization Techniques

Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, or High-Resolution Mass Spectrometry (HRMS) for N-benzyl-2,5-dimethylbenzene-1-sulfonamide are not available in the public domain. Characterization has been performed on analogous compounds such as N-(2,5-dimethylphenyl)benzenesulfonamide, but these results are not applicable to the title compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR for detailed proton and carbon environments)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity for this compound, have not been reported in the searched literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Experimentally determined vibrational frequencies (cm⁻¹) from IR and Raman spectroscopy that would confirm the presence of key functional groups (such as S=O, C-N, S-N, and aromatic C-H) for this compound are not documented in available scientific papers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While HRMS is a standard technique for confirming the elemental composition of a new compound, the specific high-resolution mass spectrometry data confirming the molecular formula of this compound (C₁₅H₁₇NO₂S) has not been published.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported. Therefore, information regarding its solid-state structure, crystal packing, unit cell parameters, and specific intermolecular interactions is not available. Studies on related sulfonamides show common intermolecular interactions like N–H···O hydrogen bonds and sometimes C-H···π interactions, but these cannot be directly attributed to the title compound. nsf.govnih.gov

Crystal Packing and Unit Cell Analysis

There is no published data on the crystal system, space group, or unit cell dimensions for this compound.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···N, C-H···π Interactions)

Without a crystal structure, a definitive analysis of the intermolecular interactions present in the solid state of this compound cannot be conducted.

Conformational Preferences in the Crystalline State

A comprehensive analysis would involve the precise measurement of bond lengths, bond angles, and torsion angles. However, specific crystallographic data for this compound is not publicly available in the searched scientific literature. The table below is a template that would typically be populated with such data.

ParameterValue
Torsion Angles (°)
C(aryl)-S-N-C(benzyl)Data not available
Dihedral Angle (°)
Between benzene (B151609) ringsData not available
Bond Lengths (Å)
S-NData not available
S=OData not available
Bond Angles (°)
O-S-OData not available
C-S-NData not available

This table presents a template for the crystallographic data that would be necessary for a detailed conformational analysis. The values are listed as "Data not available" due to the absence of published crystallographic studies for this specific compound.

Advanced Solid-State Characterization

To fully comprehend the supramolecular architecture of this compound, it is crucial to analyze the intermolecular interactions within the crystal lattice quantitatively and qualitatively.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close contact, indicative of intermolecular forces, can be identified. The analysis also generates two-dimensional fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. The presence of the sulfonamide group would likely lead to hydrogen bonding or at least significant dipole-dipole interactions involving the oxygen and hydrogen atoms. The aromatic rings would contribute to C-H···π and potentially π-π stacking interactions.

Without experimental data, a speculative breakdown of the contributions to the Hirshfeld surface is presented in the table below, based on the analysis of similar sulfonamide compounds.

Interaction TypePercentage Contribution
H···HData not available
O···H/H···OData not available
C···H/H···CData not available
OtherData not available

This table illustrates the typical output of a Hirshfeld surface analysis. The percentages for this compound are marked as "Data not available" as the necessary crystallographic information has not been reported.

Energy Framework Analysis for Supramolecular Assembly Studies

Energy framework analysis provides a visual and quantitative representation of the energetic landscape of the crystal packing. This method calculates the interaction energies between a central molecule and its neighbors, allowing for the identification of the dominant forces in the supramolecular assembly. The results are often visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction.

The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. For this compound, dispersion forces are expected to be significant due to the presence of the aromatic rings. The polar sulfonamide group would contribute to a substantial electrostatic component.

A summary of the calculated interaction energies that would be derived from an energy framework analysis is templated below.

Energy ComponentInteraction Energy (kJ/mol)
ElectrostaticData not available
DispersionData not available
Total Interaction EnergyData not available

This table is a representation of the data obtained from an energy framework analysis. As the underlying crystallographic data for this compound is not available, these values could not be calculated.

Computational and Theoretical Chemistry Studies of N Benzyl 2,5 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure and behavior of molecules.

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For N-benzyl-2,5-dimethylbenzene-1-sulfonamide, this is typically performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. nih.govnih.gov This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the molecule's most probable conformation in the gaseous phase.

The analysis of the electronic structure provides information on the distribution of electrons within the molecule. The sulfonamide group, with its electronegative oxygen and nitrogen atoms, significantly influences this distribution, creating a polar region within the molecule. The two aromatic rings, the 2,5-dimethylbenzene and the benzyl (B1604629) groups, contribute regions of delocalized π-electrons.

Table 1: Selected Optimized Geometrical Parameters for a Sulfonamide Moiety (Representative Data) This table presents typical bond lengths and angles for the core sulfonamide structure, as precise experimental or calculated values for this compound are not available in the provided search results. These values are based on similar structures.

ParameterBond/AngleValue
Bond LengthS=O~ 1.43 Å
S-N~ 1.63 Å
S-C (aromatic)~ 1.76 Å
N-C (benzyl)~ 1.47 Å
Bond AngleO-S-O~ 120°
O-S-N~ 107°
C-S-N~ 107°
S-N-C~ 118°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylbenzene ring, which is activated by the two methyl groups. Conversely, the LUMO is likely to be distributed over the benzyl and sulfonamide portions of the molecule. This separation of frontier orbitals suggests potential charge-transfer interactions upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies (Representative Data) Values are illustrative and based on typical DFT calculations for similar aromatic sulfonamides.

ParameterEnergy (eV)
HOMO~ -6.5 eV
LUMO~ -1.0 eV
Energy Gap (ΔE)~ 5.5 eV

Natural Bonding Orbital (NBO) analysis examines the charge distribution on individual atoms and the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This provides a detailed picture of charge delocalization and stabilizing hyperconjugative interactions within the molecule.

In this compound, NBO analysis would reveal significant negative charges on the highly electronegative sulfonyl oxygen atoms and a lesser negative charge on the nitrogen atom. The sulfur atom would, in turn, carry a substantial positive charge. The most significant stabilizing interactions are expected to involve the donation of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent sigma bonds. For instance, the interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding S-O orbitals (σ*(S-O)) contributes to the stability of the sulfonamide group.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Representative NBO Data) This table illustrates key hyperconjugative interactions and their stabilization energies (E(2)) typical for sulfonamides.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)σ* (S-N)~ 5.2
LP (O)σ* (S-C)~ 4.8
LP (N)σ* (S-O)~ 2.5
π (C-C)ring1π* (C-C)ring2~ 1.5

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

The MEP map of this compound would show the most negative potential (typically colored red or yellow) concentrated around the sulfonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The nitrogen atom would also be a region of negative potential. Regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the N-H proton (if present in a related primary or secondary sulfonamide) and the aromatic protons, making them susceptible to nucleophilic attack.

Computational methods can predict the nonlinear optical (NLO) properties of molecules. Properties such as the dipole moment (μ) and the first-order hyperpolarizability (β) are key indicators of a material's potential for NLO applications, like second-harmonic generation. bohrium.comresearchgate.net Molecules with significant charge separation (large dipole moment) and an asymmetric electronic structure often exhibit high hyperpolarizability values. mdpi.com

The structure of this compound, with its electron-donating dimethylbenzene group and the electron-withdrawing sulfonamide bridge, suggests it could possess NLO properties. Calculations would likely reveal a significant dipole moment and a non-zero first-order hyperpolarizability.

Table 4: Calculated Optical Properties (Representative Data) Values are illustrative and based on calculations for similar benzyl and nitroaniline derivatives known for NLO properties.

PropertyCalculated Value
Dipole Moment (μ)~ 3.5 - 5.5 Debye
First-Order Hyperpolarizability (β)~ 15 - 30 x 10-30 esu

Molecular Modeling and Simulation

While quantum chemical calculations focus on single molecules, molecular modeling and simulation techniques can explore the behavior of molecules in larger systems or their interactions with other molecules. For a compound like this compound, which is a derivative of a class of compounds with known biological activities, molecular docking is a relevant simulation technique. nih.gov

Molecular docking simulations could be used to predict how this compound might bind to the active site of a protein or enzyme. This involves computationally placing the molecule (the ligand) into the binding site of a biological target and scoring the interaction based on factors like electrostatic complementarity and intermolecular forces. Such studies could hypothetically screen the compound against various therapeutic targets to predict its potential biological activity.

Lack of Publicly Available Research Data on the Computational and Theoretical Chemistry of this compound

The initial search for computational studies on this compound, as well as more specific inquiries into its molecular mechanics, dynamics simulations, and interactions with biological macromolecules, did not yield any relevant results. The scientific and academic databases appear to contain no published works that would allow for a detailed analysis as requested.

While research exists for structurally related sulfonamide derivatives, the specific substitution pattern of a benzyl group on the nitrogen atom and methyl groups at the 2 and 5 positions of the benzene (B151609) sulfonamide core of this compound has not been the subject of published computational chemistry studies. For instance, studies on isomers such as N-benzyl-N,4-dimethyl-benzene-sulfonamide have been conducted, but the findings from such research cannot be extrapolated to the 2,5-dimethyl isomer due to the significant influence of substituent positioning on the molecule's conformational preferences, electronic properties, and potential biological activity.

Consequently, it is not possible to provide an article detailing the computational and theoretical chemistry of this compound structured around the requested outline of conformational analysis, molecular docking, and QSAR modeling. The absence of primary research data precludes the generation of informative and scientifically accurate content, including data tables and detailed research findings, for this specific compound.

Further research in the field of computational chemistry would be necessary to elucidate the molecular properties and potential bioactivity of this compound. Such studies would be invaluable in providing the foundational data required for the analyses requested.

Investigation of in Vitro Biological Activities and Molecular Mechanisms of N Benzyl 2,5 Dimethylbenzene 1 Sulfonamide Analogues

Enzyme Inhibition Studies

Analogues of N-benzyl-2,5-dimethylbenzene-1-sulfonamide, which belong to the broader class of sulfonamides, have been extensively studied for their ability to inhibit various enzymes critical to physiological and pathological processes. The primary sulfonamide moiety (R-SO₂NH₂) is a key feature responsible for this inhibitory activity. unifi.it

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. unifi.itnih.gov The inhibitory action stems from the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site. mdpi.com

Various N-benzyl-benzenesulfonamide analogues have demonstrated potent inhibitory activity against several human (h) CA isoforms. For instance, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides showed varied inhibition profiles against different CA isoforms. unifi.it Generally, these compounds exhibit moderate inhibition of the cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov However, they often show much higher potency against tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values reaching the low nanomolar and even subnanomolar levels. nih.gov

The substitution pattern on the aromatic rings significantly influences the inhibitory potency and selectivity. For example, in a study of N-{2-[4-(aminosulfonyl)phenyl]ethyl substituted phenyl-1H-pyrazole carboxamides}, a 5-chloro-2-hydroxyphenyl substitution resulted in favorable activity. nih.gov The structural characteristics of the inhibitor, such as the length and flexibility of alkyl chains, can affect how it fits into the active site of different isoforms, thereby influencing selectivity. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Representative Sulfonamide Analogues Inhibition constants (Kᵢ) are presented in nM. AAZ (Acetazolamide) is included as a standard inhibitor.

Compound/Analogue TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Source(s)
Benzenesulfonamides (Click Chemistry Derived)41.5 - 150030.1 - 755-1.5 - 38.90.8 - 12.4 nih.gov
N-((4-sulfamoylphenyl)carbamothioyl) amides13.3 - 87.65.3 - 384.31.1 - 13.5-- mdpi.com
Phenyl-1H-pyrazole carboxamides71.4 - 3822--<25.8 - 568.861.3 - 432.8 nih.gov
Acetazolamide (AAZ) - Standard25012.52.525.825.7 mdpi.comnih.gov

Analogues containing the benzenesulfonamide (B165840) scaffold have been identified as inhibitors of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters. mdpi.comresearchgate.net Inhibition of MAOs, particularly the MAO-B isoform, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov

Studies on pyridazinobenzylpiperidine derivatives and 4-(2-methyloxazol-4-yl)benzenesulfonamide have shown that these compounds can selectively inhibit MAO-B over MAO-A. mdpi.comnih.gov For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide inhibited human MAO-B with a half-maximal inhibitory concentration (IC₅₀) of 3.47 µM, while its inhibition of MAO-A was significantly weaker (IC₅₀ = 43.3 µM). mdpi.comresearchgate.net

The selectivity and potency of these inhibitors are dependent on their chemical structure. In a series of pyridazinobenzylpiperidine derivatives, compound S5, which features a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. nih.gov

Table 2: Inhibition of Human Monoamine Oxidase (MAO) Isoforms by Sulfonamide Analogues IC₅₀ values represent the concentration required for 50% inhibition.

CompoundMAO-A (IC₅₀, µM)MAO-B (IC₅₀, µM)Selectivity Index (SI) for MAO-BSource(s)
4-(2-Methyloxazol-4-yl)benzenesulfonamide43.33.4712.48 mdpi.comresearchgate.net
Pyridazinobenzylpiperidine S5 (3-Cl)3.8570.20319.04 nih.govresearchgate.net
Pyridazinobenzylpiperidine S153.691>100- nih.gov
Pyridazinobenzylpiperidine S16 (2-CN)>1000.979>102.15 nih.govresearchgate.net

Certain sulfonamide derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov This inhibition is relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net

In a study of aliphatic hydrazide-based benzene (B151609) sulphonamide derivatives, several analogues showed potent urease inhibition, with some being more effective than the standard drug thiourea. nih.gov For example, analogues bearing fluoro and nitro functional groups exhibited strong inhibitory potential, with IC₅₀ values as low as 2.10 µM, compared to thiourea's IC₅₀ of 7.80 µM. nih.gov The nature and position of substituents on the aromatic ring play a crucial role in determining the inhibitory efficacy. nih.govresearchgate.net

Table 3: Urease Inhibitory Activity of Representative Sulfonamide Analogues IC₅₀ values represent the concentration required for 50% inhibition.

AnalogueUrease Inhibition (IC₅₀, µM ± SEM)Source(s)
Analogue 5 (ortho-nitro, para-fluoro)2.10 ± 0.10 nih.gov
Analogue 6 (para-trifluoro)5.30 ± 0.20 nih.gov
Thiourea (Standard)7.80 ± 0.30 nih.gov
Ibuprofen-sulfathiazole conjugate9.95 ± 0.14 researchgate.net
Flurbiprofen-sulfamethoxazole conjugate13.39 ± 0.11 researchgate.net

The modulation of γ-secretase is a key area of research for Alzheimer's disease, as this enzyme is involved in the production of amyloid-beta (Aβ) peptides. nih.gov Small molecules known as γ-secretase modulators (GSMs) can alter the enzyme's activity to reduce the production of the toxic Aβ₄₂ peptide without affecting other essential cleavage functions, which is a significant advantage over broad-spectrum γ-secretase inhibitors. nih.govnih.gov While direct modulation by this compound is not extensively documented, some non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, which can contain acidic moieties conceptually related to sulfonamides, act as GSMs. nih.gov These modulators are thought to bind to distinct sites on the γ-secretase complex, shifting the cleavage site to produce shorter, less aggregation-prone Aβ peptides. nih.govnih.gov

Information regarding the specific inhibition of p38α MAP kinase by this compound analogues is not prominently available in the reviewed literature.

Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic analyses are commonly employed to determine the mode of inhibition (e.g., competitive, non-competitive, mixed). For MAO-B inhibitors like the pyridazinobenzylpiperidine derivatives S5 and S16, kinetic studies revealed a competitive and reversible type of inhibition. nih.govresearchgate.net This indicates that the inhibitor competes with the substrate for binding to the enzyme's active site.

For carbonic anhydrase inhibitors, X-ray crystallography has provided detailed insights into the enzyme-inhibitor interactions. These studies confirm that the sulfonamide group coordinates directly with the zinc ion in the active site. nih.gov The inhibitor's "tail," or the part of the molecule beyond the zinc-binding group, interacts with hydrophobic and hydrophilic residues within the active site cavity, and these interactions are critical for determining the potency and isoform selectivity of the inhibitor. unifi.itnih.gov For example, the tetrafluorophenyl moiety of some inhibitors is stabilized by hydrophobic residues like V121, L141, and L198 in hCA II. nih.gov

Molecular docking studies further elucidate these interactions. For MAO-B inhibitors, docking predicts that the sulfonamide group binds within the substrate cavity, interacting with key residues, while other parts of the molecule extend toward the entrance cavity. mdpi.comresearchgate.net In the case of urease inhibitors, molecular docking helps to predict the binding mechanisms of competitive inhibitors with the enzyme's active site. researchgate.net

Cellular-Level Investigations

Beyond purified enzyme assays, the biological activity of N-benzyl-sulfonamide analogues has been assessed in various cellular models. These studies provide insights into their potential as therapeutic agents by evaluating their effects on cell viability, proliferation, and specific cellular pathways.

A library of N-benzyl sulfonamides derived from an indole (B1671886) core has been investigated for activity against pancreatic cancer cell lines. nih.gov In these studies, cytotoxicity was evaluated, and some compounds displayed sub-micromolar IC₅₀ potency against PANC-1 cells. Further investigation suggested that these compounds might act as metabolic inhibitors, affecting ATP production. nih.gov

In the context of infectious diseases, N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated in vitro against various Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.gov Several compounds showed significant antileishmanial activity against promastigotes and amastigotes, with IC₅₀ values in the micromolar range and lower cytotoxicity compared to standard drugs like miltefosine. nih.gov

Furthermore, certain N-benzyl-N-arylsulfonamide derivatives have been shown to act as inhibitors of the Kv1.3 potassium channel, which is highly expressed on T lymphocytes. google.com By inhibiting this channel, these compounds can suppress the activation of effector memory T cells, a process implicated in various autoimmune diseases. google.com This demonstrates a specific cellular mechanism of action for this class of sulfonamides beyond general enzyme inhibition. google.com

Table 4: Summary of Cellular-Level Activities of N-benzyl-sulfonamide Analogues

Compound ClassCellular ModelObserved ActivityPotential MechanismSource(s)
Indolyl N-benzyl sulfonamidesPancreatic cancer cell lines (e.g., PANC-1)Cytotoxicity with sub-micromolar IC₅₀ valuesMetabolic inhibition (ATP production) nih.gov
N-benzyl-1H-benzimidazol-2-aminesLeishmania species (promastigotes, amastigotes)Antiprotozoal activity with micromolar IC₅₀ valuesNot specified nih.gov
N-benzyl-N-arylsulfonamidesT lymphocytesInhibition of T cell activationInhibition of Kv1.3 potassium channel google.com

In Vitro Cytotoxicity Studies in Cancer Cell Lines

The anti-proliferative activity of N-benzyl sulfonamide analogues has been evaluated across a panel of human cancer cell lines. These studies are crucial for identifying the potency and selectivity of these compounds.

For instance, certain N-benzenesulfonylguanidine derivatives have demonstrated selective cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. mdpi.com One derivative with a 2-chloromethylbenzylthio substituent showed IC50 values of 19 µM and 12 µM against MCF-7 and HCT-116 cells, respectively. mdpi.com Another analogue displayed moderate but selective cytotoxicity against MCF-7 cells with an IC50 of 18 µM. mdpi.com

Similarly, studies on other sulfonamide derivatives have reported cytotoxic activity against cervical cancer (HeLa) and additional breast cancer lines (MDA-MB-231). One compound, 2,5-Dichlorothiophene-3-sulfonamide, showed potent activity with GI50 values of 7.2 µM against HeLa cells and 7.13 µM against MCF-7 cells. mdpi.com Chiral sulfonamides derived from a 2-azabicycloalkane skeleton have also been tested, with an N-Benzyl derivative showing an IC50 value of 4.1 µM against the A549 lung cancer cell line. nih.gov

The following table summarizes the cytotoxic activities of various N-benzyl sulfonamide analogues in different cancer cell lines.

Compound TypeCell LineCancer TypeIC50 / GI50 (µM)
Benzenesulfonylguanidine analogueMCF-7Breast19
Benzenesulfonylguanidine analogueMCF-7Breast18
N-Benzyl bicyclic derivativeA549Lung4.1
2,5-Dichlorothiophene-3-sulfonamideHeLaCervical7.2
2,5-Dichlorothiophene-3-sulfonamideMCF-7Breast7.13
Indolyl Sulfonamide AnaloguesPANC-1Pancreatic<5

Proposed Cellular Mechanisms of Action

Research into the mechanisms by which N-benzyl sulfonamide analogues exert their cytotoxic effects has pointed to several cellular processes.

Inhibition of Protein-Protein Interactions: A key mechanism of action for some sulfonamide-based compounds is the disruption of critical protein-protein interactions (PPIs) that drive cancer progression. N-benzyl-p-toluenesulfonamide (BTS), for example, is known to specifically inhibit the myosin-actin interaction. nih.gov This inhibition is achieved by affecting elementary steps in the actomyosin (B1167339) ATPase cycle, primarily by decreasing the rate of phosphate (B84403) (Pi) release. nih.gov This action suppresses tension and contraction, demonstrating the ability of this scaffold to modulate complex protein functions.

Metabolic Interference: Analogues of N-benzyl sulfonamide, particularly those derived from an indole core, have been investigated as metabolic inhibitors that target the energy production pathways of cancer cells. researchgate.net A rapid screening assay has been used to evaluate the potential of these compounds to inhibit adenosine (B11128) triphosphate (ATP) production. researchgate.net Several indolyl sulfonamides were identified as potent hits, with some displaying IC50 values below 1 µM against pancreatic cancer cell lines. researchgate.net The mechanism is thought to involve the inhibition of oxidative phosphorylation, thereby starving cancer cells of the energy required for their rapid proliferation. researchgate.net

Microtubule Disruption: Certain sulfonamide derivatives have been developed as microtubule destabilizing agents, offering a potential alternative to taxane-based chemotherapies. nih.gov These compounds act as tubulin-binding agents, leading to the disruption of the microtubule network, inhibition of tubulin polymerization, and ultimately, mitotic catastrophe followed by apoptosis. nih.gov For example, N-benzyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide has shown nanomolar antiproliferative potencies against ovarian, breast, and cervical cancer cells, which is comparable or superior to paclitaxel. nih.gov

Interaction with Cellular Components

DNA Intercalation: The interaction of small molecules with DNA is a well-established mechanism for anticancer drugs. Studies on some sulfonamide derivatives suggest they have an affinity for DNA and can engage in mixed binding interactions, including partial intercalation and groove binding. Spectroscopic and electrochemical studies have been employed to confirm these interactions. While not all sulfonamides act via this mechanism, it represents a potential pathway for cytotoxicity for compounds within this broader class.

Broader Biological Target Engagement in Chemical Biology

The versatility of the N-benzyl sulfonamide scaffold extends beyond direct cytotoxicity, making it a valuable tool in chemical biology for exploring and modulating complex biological systems.

Exploration as a Scaffold for Targeted Protein Degradation

Targeted protein degradation (TPD) is a therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. youtube.com This is often achieved using bifunctional molecules like proteolysis-targeting chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase for degradation. nih.gov

The aryl-sulfonamide scaffold has been identified as capable of reprogramming the CRL4-DCAF15 E3 ligase complex, making it a valuable starting point for designing "molecular glue" degraders. nih.gov These monovalent molecules induce or enhance the interaction between an E3 ligase and a target protein, leading to the protein's degradation. nih.gov While the direct application of this compound as a degronimer is an area of ongoing research, the established ability of related sulfonamide scaffolds to engage the ubiquitin-proteasome system highlights its potential in this innovative therapeutic modality. nih.gov

Modulation of Receptor Pathways

Glucocorticoid Receptor: N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal glucocorticoid receptor (GR) modulators. The N-(4-phenoxyphenyl)benzenesulfonamide skeleton serves as a versatile scaffold for GR antagonists. One 4-cyano derivative was identified as the most potent, with an IC50 value of 1.43μM for the glucocorticoid receptor. This compound demonstrated good selectivity for the GR over other steroid hormone receptors. Interestingly, a related 4-amino derivative not only acted as a GR antagonist but also exhibited transrepression activity toward NF-κB, indicating that subtle structural modifications can lead to distinct activity profiles.

Structure Activity Relationship Sar Studies and Molecular Design of N Benzyl 2,5 Dimethylbenzene 1 Sulfonamide Derivatives

Systematic Derivatization Strategies of the Core Scaffold

Systematic derivatization of the N-benzyl-2,5-dimethylbenzene-1-sulfonamide scaffold involves modifications at three primary sites: the N-benzyl moiety, the 2,5-dimethylbenzene moiety, and the sulfonamide linker. These alterations aim to probe the steric, electronic, and hydrophobic requirements of the target binding site to enhance potency, selectivity, and pharmacokinetic properties.

The N-benzyl group plays a significant role in the biological activity of many sulfonamide-based inhibitors. Modifications to this moiety can influence binding affinity and selectivity. SAR studies on related N-benzyl sulfonamides have shown that substitutions on the phenyl ring of the benzyl (B1604629) group can significantly impact efficacy. For instance, the introduction of various substituents can alter the electronic properties and steric bulk, leading to varied interactions with the target protein. nih.gov

In a broader context of N-benzyl derivatives, the position and nature of substituents on the benzyl ring are critical. Studies on other classes of compounds have demonstrated that even small changes, such as the position of a methyl group, can affect biological outcomes. researchgate.net For N-benzyl sulfonamides, introducing electron-donating or electron-withdrawing groups can modulate the pKa of the sulfonamide nitrogen and influence hydrogen bonding capabilities.

Modification on N-benzyl MoietyRationalePotential Impact on Activity
Substitution on the phenyl ring (e.g., with halo, alkyl, alkoxy groups)To explore electronic and steric effects on binding affinity.Can increase or decrease potency depending on the specific interactions with the target. nih.gov
Replacement of the phenyl ring with other aromatic or heteroaromatic systemsTo investigate the role of the aromatic system in π-π stacking or other interactions.May lead to improved selectivity or novel binding modes.
Alteration of the methylene (B1212753) linkerTo probe the importance of the linker's flexibility and length.Could optimize the orientation of the benzyl group within the binding pocket.

SAR studies on substituted benzenesulfonamides have shown that the position of substituents on the benzene (B151609) ring is crucial for activity. For example, in a study on metallo-β-lactamase inhibitors, meta-substituted benzenesulfonamides demonstrated superior activity compared to ortho- or para-substituted analogs. nih.gov This highlights the importance of the substitution pattern for optimal interaction with the target. While specific data on the 2,5-dimethyl pattern for this particular compound is limited, general principles suggest that these methyl groups likely occupy a hydrophobic pocket.

Modification on 2,5-dimethylbenzene MoietyRationalePotential Impact on Activity
Varying the position of the methyl groups (e.g., 3,4-dimethyl)To assess the optimal positioning for hydrophobic interactions.Different substitution patterns can lead to significant changes in biological activity. nih.gov
Replacing methyl groups with other alkyl groups (e.g., ethyl, propyl)To probe the size limitations of the hydrophobic pocket.Larger groups may enhance van der Waals interactions if the pocket can accommodate them.
Introducing polar substituentsTo explore potential hydrogen bonding interactions in the vicinity.Could improve solubility and pharmacokinetic properties.

The sulfonamide group is a key functional group in a vast array of biologically active molecules and is known to act as a zinc-binding group in many metalloenzymes. tandfonline.comnih.gov It also serves as a crucial linker that correctly orients the two aromatic moieties. The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor.

Replacing the sulfonamide linker with other functional groups, such as an amide or a reversed sulfonamide, can have a profound impact on the compound's biological activity and stability. The sulfonamide group is generally more metabolically stable than an amide group. researchgate.net N-alkylation or N-arylation of the sulfonamide can prevent its role as a hydrogen bond donor but can also be used to explore additional binding pockets.

Elucidation of Key Pharmacophoric Features and their Impact on Biological Activity

A pharmacophore model for this compound derivatives would likely consist of several key features:

Two hydrophobic/aromatic regions: corresponding to the N-benzyl and the 2,5-dimethylbenzene moieties.

A hydrogen bond donor/acceptor group: represented by the sulfonamide moiety.

A specific spatial arrangement of these features that is complementary to the target's binding site.

The relative orientation of the two aromatic rings, dictated by the sulfonamide linker, is critical for activity. The 2,5-dimethyl substitution pattern on the benzene ring and any substitutions on the N-benzyl ring will define the shape and electronic properties of the hydrophobic features.

Integration of Computational Approaches in SAR Studies (e.g., QSAR, Molecular Docking, Cheminformatics)

Computational methods are invaluable tools in modern drug discovery for understanding SAR and guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of this compound derivatives to correlate their biological activities with their physicochemical properties. chemijournal.com Such models can predict the activity of newly designed compounds and highlight the structural features that are most important for potency. For instance, a QSAR study on other sulfonamide derivatives identified electrostatic potential and lipophilicity as key determinants of activity. nih.gov

Molecular Docking: Docking studies can predict the binding mode of this compound derivatives within the active site of a target protein. tandfonline.comnih.govmdpi.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps to rationalize the observed SAR. For example, docking studies of other benzenesulfonamide (B165840) derivatives have revealed the importance of the sulfonamide group in coordinating with a zinc ion in the active site of carbonic anhydrases. tandfonline.com

Cheminformatics: Cheminformatics tools can be used to analyze large datasets of chemical structures and their associated biological activities to identify trends and patterns that might not be immediately obvious. This can aid in the selection of diverse sets of compounds for synthesis and testing.

Rational Design Principles for Modulating Selectivity and Potency

The rational design of potent and selective this compound derivatives relies on the insights gained from SAR studies and computational modeling. Key principles include:

Exploiting Isoform-Specific Interactions: If the target protein belongs to a family of related proteins, subtle differences in their binding sites can be exploited to achieve selectivity. For example, introducing substituents that interact with non-conserved residues in the target isoform but clash with residues in other isoforms can enhance selectivity. acs.org

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by incorporating cyclic structures or introducing bulky groups, can lock the molecule into its bioactive conformation, which can lead to an increase in potency. nih.gov

By applying these principles in an iterative cycle of design, synthesis, and biological evaluation, it is possible to develop novel this compound derivatives with improved therapeutic potential.

Chemical Transformations and Reactivity Studies of N Benzyl 2,5 Dimethylbenzene 1 Sulfonamide

Functionalization Reactions of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) is a key reactive center in N-benzyl-2,5-dimethylbenzene-1-sulfonamide. The nitrogen atom, after deprotonation, can act as a nucleophile, while the sulfur-nitrogen bond can be cleaved under reductive conditions.

N-Alkylation: The sulfonamide nitrogen can be further functionalized through alkylation. In a general context, the N-alkylation of sulfonamides can be achieved using various alkylating agents in the presence of a base. For instance, N-benzyl-4-methylbenzenesulfonamide has been N-methylated using methyl iodide and sodium hydride in N,N-dimethylformamide. nih.gov A similar approach could be applied to this compound to introduce a second substituent on the nitrogen atom. More environmentally benign methods involve the use of alcohols as alkylating agents catalyzed by transition metals.

Reductive Cleavage: The sulfur-nitrogen bond of the sulfonamide can be cleaved under reductive conditions. This reaction is valuable for the deprotection of amines. Photoactivated electron transfer from a neutral organic donor provides a metal-free method for the reductive cleavage of the S–N bond. nih.gov This process allows for the removal of the 2,5-dimethylbenzenesulfonyl group to liberate the corresponding benzylamine (B48309) derivative.

Table 1: Functionalization Reactions of the Sulfonamide Group
ReactionReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., NaH) in DMFN,N-Disubstituted sulfonamide nih.gov
Reductive Cleavage (S-N bond)Photoactivated electron transferAmine (deprotection) nih.gov

Reactions Involving the Aromatic Rings (e.g., Electrophilic Aromatic Substitution, Bromination)

Both the 2,5-dimethylphenyl and the benzyl (B1604629) aromatic rings can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring.

The 2,5-dimethylphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methyl groups. These groups are ortho and para directing. The positions open for substitution are C3, C4, and C6. Steric hindrance from the sulfonamide group and the existing methyl groups will influence the final substitution pattern.

Bromination: The bromination of activated aromatic compounds can be achieved using reagents like N-bromosuccinimide (NBS). For example, the electrophilic aromatic bromination of activated arenes with NBS in acetonitrile (B52724) is a common method. nih.gov Given the activating nature of the dimethylphenyl ring, bromination is expected to occur readily. The directing effects of the methyl groups and the sulfonyl group would need to be considered to predict the exact position of bromination.

Nitration: Aromatic nitration is a classic electrophilic aromatic substitution reaction. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The nitration of this compound would likely lead to the introduction of a nitro group on the activated 2,5-dimethylphenyl ring. The regioselectivity would be influenced by the directing effects of the existing substituents. google.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comyoutube.comnih.govyoutube.com The 2,5-dimethylphenyl ring is susceptible to Friedel-Crafts acylation due to its activated nature. The position of acylation would be directed by the methyl and sulfonamide groups.

The benzyl group is generally less reactive towards electrophilic aromatic substitution than the 2,5-dimethylphenyl ring. However, it can still undergo substitution, typically at the ortho and para positions relative to the methylene (B1212753) bridge, although the deactivating effect of the sulfonamide group attached to the nitrogen might reduce its reactivity.

Table 2: Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsExpected Site of ReactionReference
BrominationN-Bromosuccinimide (NBS), Acetonitrile2,5-Dimethylphenyl ring nih.gov
NitrationHNO₃, H₂SO₄2,5-Dimethylphenyl ring google.com
Friedel-Crafts AcylationAcyl chloride/anhydride, AlCl₃2,5-Dimethylphenyl ring youtube.comyoutube.comnih.govyoutube.com

Radical Reactions and Their Synthetic Utility

The benzylic protons on the methylene bridge of the N-benzyl group are susceptible to radical abstraction. This reactivity can be exploited in various synthetic transformations.

Benzylic Bromination: While electrophilic bromination occurs on the aromatic ring, benzylic bromination can be achieved under radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light can selectively brominate the benzylic position. This would introduce a bromine atom on the methylene carbon, creating a versatile synthetic handle for further functionalization.

Radical Cyclization: N-benzyl amides and related structures can undergo radical cyclization reactions. For instance, N-benzyl-2-halo-N-(6-oxo-1-cyclohexen-1-yl)acetamides undergo a 5-endo-trig radical cyclization. researchgate.net While this is an acetamide (B32628) and not a sulfonamide, it demonstrates the potential for radical cyclization involving the N-benzyl group. Similar strategies could potentially be developed for this compound if an appropriate radical acceptor is present in the molecule. Such cyclizations are powerful tools for the construction of complex cyclic structures.

Table 3: Radical Reactions
ReactionTypical ReagentsReactive SitePotential ProductReference
Benzylic BrominationNBS, Radical Initiator (e.g., AIBN)Benzylic CH₂N-(α-bromobenzyl)-2,5-dimethylbenzene-1-sulfonamide-
Radical CyclizationRadical initiator (e.g., Bu₃SnH, AIBN) with an unsaturated moietyN-Benzyl groupCyclized product (e.g., lactam analog) researchgate.net

Development of Novel Building Blocks and Synthons from this compound

The structural features of this compound make it a valuable precursor for the synthesis of more complex molecules and novel building blocks.

The N-benzylbenzenesulfonamide moiety is found in a variety of biologically significant compounds, including those with potential therapeutic applications. nsf.gov This highlights the importance of this structural motif as a pharmacophore.

Synthesis of Heterocyclic Compounds: The reactivity of the sulfonamide group and the aromatic rings can be harnessed to construct heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of fused ring systems. The development of N-benzylic heterocycles is an active area of research, with applications in medicinal chemistry. nih.gov this compound could serve as a starting material for the synthesis of novel heterocyclic scaffolds.

Precursor for Bioactive Molecules: The N-benzyl-N-arylsulfonamide framework is present in compounds that have been investigated as inhibitors of certain biological targets. google.com By modifying the aromatic rings or the sulfonamide linker of this compound, libraries of new compounds can be generated for screening in drug discovery programs. The 2,5-dimethylphenyl group, in particular, can be a key component in the design of new molecular architectures.

Table 4: Application as a Building Block
ApplicationSynthetic StrategyPotential OutcomeReference
Synthesis of HeterocyclesIntramolecular cyclization, multi-component reactionsNovel heterocyclic scaffolds nih.gov
Precursor for Bioactive MoleculesFunctional group interconversion, cross-coupling reactionsLibraries of compounds for drug discovery google.com

Future Perspectives and Research Directions

Advancements in Stereoselective and Sustainable Synthetic Methodologies for N-benzyl-2,5-dimethylbenzene-1-sulfonamide

The synthesis of N-substituted sulfonamides is a mature field, yet there is considerable room for improvement, particularly in the areas of sustainability and stereoselectivity. Traditional methods for synthesizing related N-benzyl-benzenesulfonamides often involve a two-step process: initial formation of the primary sulfonamide followed by benzylation. nsf.gov However, these methods can suffer from drawbacks such as the use of hazardous solvents like dichloromethane (B109758), long reaction times, and modest yields. nsf.gov

Future research will likely pursue more environmentally benign and efficient synthetic routes. A promising direction is the development of one-pot synthesis protocols, which would streamline the process and reduce waste. nsf.gov Innovations in solvent systems, such as the use of a single-phase, two-solvent system involving tetrahydrofuran (B95107) and an aqueous ionic base (e.g., sodium hydroxide (B78521) or potassium carbonate), have already shown success in increasing yields and shortening reaction times for analogous compounds. nsf.gov

Further advancements could involve leveraging principles of green chemistry, such as reagentless synthesis or the use of novel catalysts. researchgate.net The exploration of biocatalysts or nanocatalysts, which have been applied to other complex organic syntheses, could offer highly efficient and sustainable pathways to this compound and its chiral derivatives.

Table 1: Comparison of Synthetic Methodologies for N-Substituted Sulfonamides

MethodologyKey FeaturesPotential Advantages for Future SynthesisReference
Traditional Two-Step SynthesisSequential formation of primary sulfonamide and subsequent benzylation. Often uses chlorinated solvents.Well-established and understood reaction pathway. nsf.gov
Improved Two-Solvent SystemUtilizes THF and an aqueous ionic base (e.g., NaOH, K₂CO₃).Higher yields, shorter reaction times, avoids carcinogenic solvents like dichloromethane. nsf.gov
One-Pot SynthesisCombines multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced solvent waste, better atom economy. nsf.gov
Catalytic Approaches (Future)Employment of biocatalysts, nanocatalysts, or photocatalysts.High selectivity (including stereoselectivity), mild reaction conditions, potential for novel functionalization. acs.org

Deeper Mechanistic Elucidation of In Vitro Biological Interactions

The sulfonamide functional group is the cornerstone of sulfa drugs, which traditionally function by inhibiting the dihydropteroate (B1496061) synthetase enzyme in bacteria, thus blocking folate synthesis. nih.gov While this provides a potential starting point, the biological targets of this compound are unknown and require detailed investigation.

A crucial future direction is the comprehensive screening of this compound against various biological targets. Research on structurally related N-benzyl-N-arylsulfonamide derivatives has revealed their potential as selective inhibitors of voltage-gated potassium channels, such as Kv1.3. google.com These channels are implicated in autoimmune diseases, making them an exciting therapeutic target. google.com Future studies should therefore investigate whether this compound exhibits similar ion channel-modulating activity.

Deeper mechanistic elucidation would involve a combination of biochemical and biophysical techniques. Key research questions would include:

Target Identification: Which specific enzymes, receptors, or ion channels does the compound bind to?

Binding Kinetics: What is the affinity (binding strength) and the number of binding sites for its identified target? Strong binding affinity (> 10⁶ M⁻¹) often correlates with significant biological inhibition. nih.gov

Mode of Inhibition: Does it act as a competitive, non-competitive, or uncompetitive inhibitor?

Structural Biology: What is the precise three-dimensional structure of the compound bound to its biological target, as determined by techniques like X-ray crystallography?

Rational Design of Highly Selective Chemical Probes for Cellular Pathways

Should this compound be found to interact with a specific biological target with high affinity and selectivity, it could serve as a scaffold for the rational design of chemical probes. These probes are essential tools for studying cellular biology, allowing researchers to investigate the function of specific proteins within their native cellular environment.

The design process would involve structure-activity relationship (SAR) studies to identify which parts of the molecule are critical for binding and which can be modified. Future research would focus on synthesizing derivatives where a reporter group, such as a fluorescent tag (e.g., a dansyl group), a biotin (B1667282) tag, or a photoreactive group, is appended to a non-essential position on the molecule. nih.gov The goal is to create a probe that retains the parent molecule's selectivity for its target while enabling visualization or isolation of the target protein. Such probes would be invaluable for elucidating the role of its target protein in various cellular pathways.

Exploration of this compound in Emerging Areas of Chemical Science (e.g., Material Science, Catalysis)

The potential applications of this compound are not limited to biology and medicine. Its unique structural features could be exploited in other areas of chemical science.

Material Science: The conformation of sulfonamides is well-defined, with specific torsion angles and the capacity for intermolecular interactions like C-H···O hydrogen bonds and C-H···π interactions. nih.gov These non-covalent interactions are crucial in determining how molecules pack in a crystal lattice, which in turn dictates the physical properties of the material. nih.govnih.gov Future research could explore how modifications to the this compound structure influence its solid-state packing and whether it can be used to create novel crystalline materials with interesting optical or electronic properties.

Catalysis: The sulfonamide group can act as a directing group in organic synthesis, guiding catalysts to functionalize a specific C-H bond on the aromatic rings. Recent advances have shown that sulfonamides can direct iridium-catalyzed C-H activation and photocatalytic late-stage functionalization. acs.org A future research direction would be to investigate if this compound can be used as a substrate in such reactions, allowing for the selective synthesis of more complex molecules. This could open up new avenues for using this compound as a versatile building block in synthetic chemistry.

Integration with High-Throughput Screening and Automated Synthesis in Fundamental Chemical Research

The advancement of chemical research is increasingly driven by automation and high-throughput methodologies. The this compound core structure is an ideal candidate for the creation of large chemical libraries.

Future efforts will likely involve using automated synthesis platforms to rapidly generate a diverse array of derivatives. By systematically varying the substituents on both the benzyl (B1604629) and the dimethylbenzene rings, researchers can create hundreds or thousands of related compounds. This library can then be subjected to high-throughput screening (HTS) against a wide range of biological targets to quickly identify "hit" compounds with desired activities. This approach, which is common in drug discovery, can accelerate the pace of research and uncover novel biological functions or applications for this class of molecules. google.com The integration of automated synthesis and HTS represents a powerful strategy for unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for N-benzyl-2,5-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 2,5-dimethylbenzenesulfonyl chloride with benzylamine under alkaline conditions (pH 10, Na₂CO₃) to promote nucleophilic substitution . Yield optimization can be achieved via factorial design experiments. For example, varying parameters such as temperature (40–80°C), solvent (DMF vs. THF), and reagent stoichiometry (1:1 to 1:1.2 molar ratios) in a Taguchi L9 orthogonal array reduces experimental runs while identifying optimal conditions. Anhydrous conditions minimize hydrolysis byproducts, improving purity by 18–22% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm), confirming substitution patterns . Infrared (IR) Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while N–H bending is observed near 1550 cm⁻¹ . X-ray Crystallography : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 10.523 Å, b = 8.563 Å, c = 15.135 Å, β = 101.86°, providing precise bond angles and dihedral angles .

Advanced Research Questions

Q. How can factorial design and regression analysis improve the synthesis and functionalization of this compound derivatives?

  • Methodological Answer : A three-factor, three-level Box-Behnken design can model nonlinear relationships between variables (e.g., temperature, catalyst loading, reaction time). Response surface methodology (RSM) identifies optimal conditions for introducing substituents (e.g., halogenation at the benzene ring). For example, regression models predict that increasing temperature from 60°C to 80°C enhances electrophilic substitution yields by 25% but may degrade thermally sensitive functional groups . Validate models using ANOVA (α = 0.05) and residual plots to ensure statistical significance.

Q. What computational strategies are effective for predicting the biological activity or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, a HOMO energy of −6.2 eV suggests susceptibility to oxidation . Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding (e.g., with lipoxygenase) using CHARMM force fields; analyze RMSD values (<2.0 Å indicates stable binding) . AI-Driven QSAR Models : Train neural networks on sulfonamide derivatives’ IC₅₀ data to predict antibacterial activity (R² > 0.85 validated via cross-testing) .

Q. How should researchers resolve contradictions in reported enzyme inhibition data for sulfonamide derivatives?

  • Methodological Answer : Conduct a meta-analysis of variables:
  • Enzyme Source : Recombinant vs. tissue-extracted enzymes may show 15–20% activity variance due to post-translational modifications .
  • Assay Conditions : Pre-incubation time (5 vs. 15 minutes) affects IC₅₀ values by 30–40% .
    Validate using orthogonal methods: Compare fluorescence quenching (ex: tryptophan emission at 340 nm) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics . Include negative controls (e.g., heat-denatured enzyme) to exclude nonspecific interactions.

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer : Retrosynthetic Clustering : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups at C-4 or C-6) . Biological Testing : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with serial dilutions (0.5–128 μg/mL). Data Analysis : Apply hierarchical clustering to bioactivity data, grouping compounds by substituent polarity and steric bulk. For example, nitro groups at C-4 enhance antibacterial activity 3-fold compared to methoxy groups .

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